molecular formula C13H14O B2482921 (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one CAS No. 2375248-61-4

(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2482921
CAS No.: 2375248-61-4
M. Wt: 186.254
InChI Key: XOHWKOXIHVCUJO-SDDRHHMPSA-N
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Description

(1S,4S,5S)-5-Phenylbicyclo[221]heptan-2-one is a bicyclic compound characterized by its unique structure, which includes a phenyl group attached to a bicyclo[221]heptane framework

Mechanism of Action

Target of Action

The primary targets of the compound (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one, also known as EN300-7443010, are currently unknown

Action Environment

The action, efficacy, and stability of EN300-7443010 can be influenced by various environmental factors . These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules, and external factors like light and temperature. Understanding these influences is crucial for predicting the compound’s behavior in a biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic framework.

    Substitution: Substitution reactions can occur at the phenyl group or the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring or the bicyclic framework.

Scientific Research Applications

(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(1S,4S,5S)-5-phenylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHWKOXIHVCUJO-SDDRHHMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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